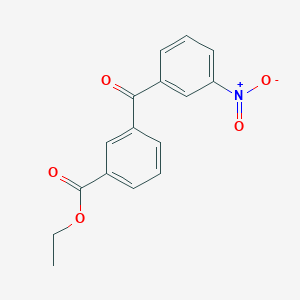

3-Ethoxycarbonyl-3'-nitrobenzophenone

Description

3-Ethoxycarbonyl-3'-nitrobenzophenone (CAS 890098-29-0) is a benzophenone derivative with a molecular formula of C₁₆H₁₃NO₅ and a molecular weight of 299.28 g/mol . It features an ethoxycarbonyl group (-COOEt) at the 3-position and a nitro (-NO₂) group at the 3'-position on the benzophenone scaffold. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis likely involves Friedel-Crafts acylation or esterification of pre-functionalized benzophenone precursors .

Propriétés

IUPAC Name |

ethyl 3-(3-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-2-22-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(10-12)17(20)21/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKDJQQHAVHZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641521 | |

| Record name | Ethyl 3-(3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-29-0 | |

| Record name | Ethyl 3-(3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonyl-3’-nitrobenzophenone typically involves the esterification of 3-nitrobenzoic acid with ethanol in the presence of a catalyst, followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The Friedel-Crafts acylation is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxycarbonyl-3’-nitrobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethoxycarbonyl-3’-nitrobenzophenone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ethoxy group.

Oxidation: The benzophenone core can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, alcohols, and other nucleophiles.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Ethoxycarbonyl-3’-aminobenzophenone.

Substitution: Various substituted benzophenone derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Applications De Recherche Scientifique

3-Ethoxycarbonyl-3’-nitrobenzophenone is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Ethoxycarbonyl-3’-nitrobenzophenone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzophenone core can participate in photochemical reactions, leading to the formation of reactive oxygen species that can affect cellular processes. Additionally, the ethoxycarbonyl group can be hydrolyzed to release active carboxylic acids that modulate enzyme activity and other biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Key Compounds for Comparison

The following nitrobenzophenone derivatives are structurally and functionally relevant for comparison:

Structural and Functional Comparisons

Substituent Effects on Reactivity

- Ethoxycarbonyl vs. Acetoxy: The ethoxycarbonyl group (-COOEt) in this compound is less reactive toward nucleophilic substitution compared to the acetoxy group (-OAc) in 3-Acetoxy-3'-nitrobenzophenone. However, the ethoxycarbonyl group can undergo hydrolysis to form carboxylic acids, making it valuable in prodrug design .

- Halogenated Derivatives: 4-Chloro-3-nitrobenzophenone and 3-Bromo-3'-nitrobenzophenone exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of Cl/Br as leaving groups, unlike the ethoxycarbonyl derivative .

Physicochemical Properties

- Solubility: 3,4-Dimethyl-3'-nitrobenzophenone (with non-polar methyl groups) is less polar than this compound, affecting its solubility in organic solvents like ethanol or acetonitrile .

- Spectroscopic Behavior: UV studies on 4-Methoxy-4'-nitrobenzophenone (similar to ethoxycarbonyl derivatives) show solvent-dependent absorbance spectra, suggesting that this compound may exhibit strong π→π* transitions influenced by solvent polarity .

Market and Regional Trends

- Asia Pacific Dominance: Derivatives like 4-Chloro-3-nitrobenzophenone and 3,4-Dimethyl-3'-nitrobenzophenone are in high demand in Asia due to pharmaceutical and agrochemical manufacturing growth .

Activité Biologique

3-Ethoxycarbonyl-3'-nitrobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H15NO4

- Molecular Weight : 285.30 g/mol

- CAS Number : 890098-29-0

The compound features a nitro group that can undergo reduction to form reactive intermediates, which may interact with various biological molecules, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle.

- Interact with Tubulin : Similar to other compounds in its class, it may bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest .

Anticancer Efficacy

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 1.5 | Apoptosis induction via mitochondrial pathway |

| HeLa (Cervical Cancer) | 2.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 1.8 | Inhibition of tubulin polymerization |

These values indicate that the compound is particularly potent against breast and cervical cancer cells, suggesting a promising avenue for further research in targeted therapies.

Case Studies

- In Vitro Studies : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in significant apoptosis, characterized by increased annexin V positivity and mitochondrial membrane depolarization . This suggests that the compound may activate apoptotic pathways through mitochondrial dysfunction.

- In Vivo Studies : In murine models, the compound demonstrated comparable antitumor activity to established chemotherapeutics, indicating its potential for clinical application . The study highlighted its ability to reduce tumor size significantly without causing substantial toxicity to normal tissues.

Selectivity and Toxicity

While this compound shows potent activity against cancer cells, it also exhibits selectivity. In non-cancerous cell lines such as human peripheral blood lymphocytes (PBLs), the compound displayed much higher IC50 values, indicating lower toxicity compared to tumor cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.